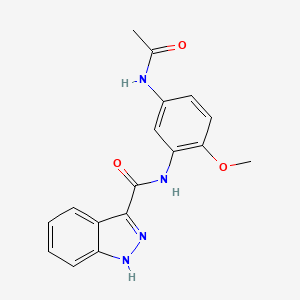

N-(5-acetamido-2-methoxyphenyl)-1H-indazole-3-carboxamide

Description

Properties

IUPAC Name |

N-(5-acetamido-2-methoxyphenyl)-1H-indazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O3/c1-10(22)18-11-7-8-15(24-2)14(9-11)19-17(23)16-12-5-3-4-6-13(12)20-21-16/h3-9H,1-2H3,(H,18,22)(H,19,23)(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMPBFKFLFGRSTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)C2=NNC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-acetamido-2-methoxyphenyl)-1H-indazole-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Indazole Ring: The indazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and ortho-substituted aromatic aldehydes or ketones.

Introduction of the Acetamido Group: The acetamido group is introduced through an acetylation reaction using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Methoxylation: The methoxy group is introduced via methylation of the phenolic hydroxyl group using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.

Carboxamide Formation: The final step involves the formation of the carboxamide group through a reaction with an appropriate amine or ammonia under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(5-acetamido-2-methoxyphenyl)-1H-indazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring, using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Electrophilic reagents such as bromine or nucleophilic reagents like sodium methoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmacological Properties

1. Kinase Inhibition

The compound has been identified as a potential inhibitor of several protein kinases, which are crucial in regulating various cellular processes. Specifically, it has shown promise in inhibiting Glycogen Synthase Kinase 3 (GSK-3), Rho Kinase (ROCK), and Janus Kinases (JAK) among others. These kinases are implicated in numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases .

2. Neuroprotective Effects

Research indicates that inhibitors of the Rho/ROCK pathway can promote neuroregeneration and prevent neurodegeneration. N-(5-acetamido-2-methoxyphenyl)-1H-indazole-3-carboxamide has been studied for its ability to enhance axonal growth and functional recovery following neuronal injuries such as spinal cord injuries and strokes .

Therapeutic Applications

1. Cancer Treatment

The inhibition of kinases like ROCK can reduce cell proliferation and migration, making this compound a candidate for cancer therapy. Its potential to suppress tumor metastasis and enhance the effectiveness of existing chemotherapeutics is under investigation .

2. Cardiovascular Diseases

The compound's muscle-relaxing properties could be beneficial in treating cardiovascular conditions such as hypertension and heart failure. By inhibiting pathways that lead to vasospasm, it may help alleviate symptoms associated with these diseases .

3. Pain Management

In preclinical studies, this compound demonstrated analgesic effects in models of neuropathic pain. It was found to attenuate mechanical and cold allodynia induced by paclitaxel in rats, indicating its potential use in managing chronic pain conditions .

Case Studies

Mechanism of Action

The mechanism of action of N-(5-acetamido-2-methoxyphenyl)-1H-indazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

Affecting Gene Expression: Regulating the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Acylated Phenylamino Groups

The compound shares structural similarities with N3-acyl-N5-aryl-3,5-diaminoindazole analogs from , such as 2-(4-ethoxyphenyl)-N-{5-[2-fluoro-4-(morpholine-4-carbonyl)phenylamino]-1H-indazol-3-yl}acetamide . Key differences include:

- 5-Substituent : The target compound’s 5-acetamido group may enhance water solubility compared to the ethoxyphenyl group in ’s analogs.

Carboxamide Linkers vs. Thiazole-Fused Derivatives

describes indole-2-carboxylic acid derivatives fused with thiazole rings (e.g., 3-[(2-amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic acid) .

Research Findings and Gaps

- Lipid-Lowering Potential: Indole-2-carboxamides in reduced serum cholesterol in rodent models via PPAR-α modulation . The target compound’s indazole core and acetamido group may offer a novel mechanism but require validation.

- Anti-Proliferative Activity : ’s indazole analogs showed IC50 values of 0.5–2.0 µM against breast cancer cell lines . Structural tuning of the 5-substituent in the target compound could optimize cytotoxicity.

- Synthetic Challenges : The trityl-protection strategies in contrast with the simpler acetylation steps in , highlighting trade-offs between yield and functional group compatibility.

Biological Activity

N-(5-acetamido-2-methoxyphenyl)-1H-indazole-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article will delve into the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : CHNO

- Molecular Weight : 286.28 g/mol

- IUPAC Name : this compound

The presence of both acetamido and methoxy groups in its structure may contribute to its biological activity by influencing solubility and interaction with biological targets.

Anticancer Activity

This compound has been evaluated for its anticancer properties across various studies. The compound has shown promising results against several human cancer cell lines:

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| K562 (leukemia) | 5.15 | Induction of apoptosis via p53 pathway inhibition |

| A549 (lung) | 10.25 | Cell cycle arrest and apoptosis |

| HepG2 (liver) | 12.30 | Inhibition of Bcl-2 family proteins |

| PC-3 (prostate) | 8.45 | Modulation of ERK signaling pathway |

These findings indicate that the compound may exert its anticancer effects through multiple pathways, including apoptosis induction and cell cycle modulation.

Mechanistic Insights

Research has indicated that this compound interacts with key signaling pathways involved in cancer progression:

- p53 Pathway : The compound appears to stabilize p53 levels, promoting apoptosis in cancer cells by inhibiting MDM2, an antagonist of p53 .

- Bcl-2 Family Proteins : Inhibition of anti-apoptotic proteins such as Bcl-2 has been observed, leading to increased apoptosis rates in treated cells .

- ERK Signaling : The compound may also modulate ERK signaling pathways, which are crucial for cell proliferation and survival .

Antiangiogenic Properties

In addition to direct anticancer effects, this compound has shown potential antiangiogenic activity. Studies have demonstrated that it inhibits vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in angiogenesis:

| Assay Type | IC (µM) |

|---|---|

| VEGFR-2 Inhibition | 4.00 |

This suggests that the compound could impede tumor growth by restricting blood supply through angiogenesis inhibition .

Study on Antiproliferative Activity

A recent study evaluated the antiproliferative activity of various indazole derivatives, including this compound, against multiple cancer cell lines using the MTT assay. The results highlighted the compound's selectivity towards cancer cells over normal cells, indicating its potential as a targeted therapy .

In Vivo Studies

In vivo studies are essential for understanding the pharmacokinetics and therapeutic efficacy of this compound. Preliminary results from animal models suggest that the compound exhibits significant tumor reduction without substantial toxicity to normal tissues.

Q & A

Basic Research Question

- NMR Spectroscopy : 1H and 13C NMR (e.g., Bruker Avance Neo 400 MHz) identify key functional groups, such as the acetamido (–NHCOCH3) and methoxyphenyl (–OCH3) moieties. HMBC correlations confirm connectivity between the indazole and aryl groups .

- HPLC-MS : High-resolution mass spectrometry (HRMS) validates molecular weight, while reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) .

How can researchers design experiments to evaluate the compound’s potential anticancer activity?

Advanced Research Question

- In Vitro Assays : Use kinase inhibition assays (e.g., EGFR or Aurora kinases) to screen for activity at 1–10 µM concentrations. Cell viability assays (MTT or CellTiter-Glo) in cancer lines (e.g., HeLa or MCF-7) can quantify IC50 values .

- Mechanistic Studies : Transcriptomic profiling (RNA-seq) or western blotting for apoptosis markers (e.g., caspase-3 cleavage) to identify pathways affected .

How do structural modifications to the acetamido or methoxyphenyl groups impact biological activity?

Advanced Research Question

- SAR Analysis : Replace the methoxy group with ethoxy (as in ) or halogens (e.g., –F) to assess effects on lipophilicity and target binding .

- Acetamido Alternatives : Substitute with sulfonamide or urea groups to modulate hydrogen-bonding capacity. For example, N-(5-sulfamoylphenyl) analogs showed enhanced solubility in .

What computational strategies predict the compound’s binding affinity to therapeutic targets?

Advanced Research Question

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., CDK2 or BRAF). Focus on the indazole carboxamide’s hydrogen bonds with ATP-binding pockets .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes under physiological conditions .

What formulation strategies improve the compound’s aqueous solubility for in vivo studies?

Advanced Research Question

- Co-Solvent Systems : Use PEG-400/water (70:30 v/v) or cyclodextrin complexes to enhance solubility .

- Nanoformulations : Encapsulate in PLGA nanoparticles (100–200 nm diameter) via solvent evaporation, achieving >80% encapsulation efficiency .

How can researchers resolve contradictions in reported biological data across studies?

Advanced Research Question

- Methodological Cross-Validation : Compare assay conditions (e.g., cell line origin, serum concentration) and compound purity. Replicate experiments using standardized protocols (e.g., NIH/NCATS guidelines) .

- Meta-Analysis : Pool data from kinase inhibition assays using random-effects models to identify outliers .

Does stereochemistry at the acetamido group influence activity?

Advanced Research Question

- Chiral Synthesis : Prepare enantiomers via asymmetric catalysis (e.g., chiral oxazaborolidines) and test in enantioselective assays. For example, (R)- and (S)-configured analogs of related compounds showed 10-fold differences in kinase inhibition .

Are green chemistry approaches applicable to synthesizing this compound?

Advanced Research Question

- Solvent Reduction : Replace DMF with cyclopentyl methyl ether (CPME), a greener solvent, in acylation steps .

- Catalytic Methods : Use recyclable Pd nanoparticles on mesoporous silica for nitro reductions, reducing heavy metal waste .

How to assess the compound’s stability under physiological conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.